Cas no 99797-29-2 (2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole)

2-Chloro-4-[4-(propan-2-yl)phenyl]-1,3-thiazole is a specialized heterocyclic compound featuring a chloro-substituted thiazole core linked to a para-isopropylphenyl group. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloro group enhances electrophilic substitution potential, while the isopropylphenyl moiety contributes to lipophilicity, influencing solubility and binding properties. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications. The compound’s stability under standard conditions ensures reliable handling and storage. Suitable for cross-coupling reactions and functional group transformations, it serves as a versatile building block in the development of biologically active molecules.
2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole structure
99797-29-2 structure
Product Name:2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole
CAS No:99797-29-2
MF:C12H12ClNS
MW:237.748380661011
CID:871507
PubChem ID:13581528
Update Time:2025-05-26

2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-4-[4-(1-METHYLETHYL)PHENYL]THIAZOLE
    • 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole
    • 99797-29-2
    • 2-chloro-4-(4-propan-2-ylphenyl)-1,3-thiazole
    • 2-Chloro-4-[4-(propan-2-yl)phenyl]-1,3-thiazole
    • 2-chloro-4-(4-isopropylphenyl)thiazole
    • CS-0231480
    • EN300-1084769
    • AKOS012239425
    • Inchi: 1S/C12H12ClNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3
    • InChI Key: VIWCAQCGCNPYLM-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=CS1)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 237.0378983g/mol
  • Monoisotopic Mass: 237.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 41.1Ų

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Additional information on 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole

Introduction to 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole (CAS No. 99797-29-2)

2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole, identified by its Chemical Abstracts Service (CAS) number 99797-29-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of both chloro and propyl substituents on the phenyl ring, coupled with the thiazole core, imparts distinct chemical properties that make it a valuable scaffold for drug discovery efforts.

The molecular structure of 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole consists of a benzene ring substituted with a chloro group at the 2-position and a propyl group at the 4-position, linked to a thiazole ring at the 1-position. This configuration creates a versatile platform for further functionalization and derivatization, enabling researchers to explore its pharmacological profile across various therapeutic areas. The thiazole moiety, known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, plays a crucial role in determining the compound's overall efficacy.

In recent years, there has been growing interest in thiazole derivatives as potential candidates for treating a range of diseases. The structural motif of 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole has been extensively studied in the context of developing novel therapeutic agents. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, studies have highlighted its potential in inhibiting enzymes involved in cancer progression and inflammation, making it a promising candidate for further clinical investigation.

One of the most compelling aspects of 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole is its ability to modulate key biological pathways. The chloro substituent enhances electrophilicity, facilitating interactions with nucleophilic residues in proteins and enzymes. Meanwhile, the propyl group contributes to lipophilicity, improving membrane permeability and thus oral bioavailability. These properties collectively contribute to the compound's favorable pharmacokinetic profile. Additionally, the thiazole ring itself is known to exhibit significant metabolic stability, reducing the likelihood of rapid degradation in vivo.

Recent advancements in computational chemistry have further accelerated the exploration of 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole's potential applications. Molecular docking studies have revealed promising interactions between this compound and various therapeutic targets, including kinases and transcription factors implicated in chronic diseases. These virtual screening approaches have guided experimental designs aimed at optimizing potency and minimizing off-target effects. Such computational insights are invaluable in modern drug discovery pipelines, streamlining the process from hit identification to lead optimization.

The synthesis of 2-chloro-4-4-(propan-2-yl)phenyl-1,3-thiazole involves multi-step organic transformations that highlight its synthetic versatility. Key steps include phenylation of thiazole precursors followed by chlorination and alkylation reactions to introduce the propyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are crucial for translating laboratory discoveries into viable pharmaceutical candidates that can progress through clinical trials.

From a medicinal chemistry perspective, 2-chloro-4-4-(propan-2-y l)phenyl -1 ,3 -th i az ole represents an excellent example of how structural modifications can fine-tune biological activity. By varying substituents or exploring analogs derived from this core structure, researchers can uncover new pharmacophores with improved therapeutic profiles. This iterative approach is fundamental to drug development and underscores the importance of compounds like 99797 -29 - 2 as building blocks for future treatments.

The broader significance of 99797 -29 - 2 extends beyond individual research projects; it exemplifies the intersection of organic chemistry and medicinal biology that drives innovation in healthcare. As our understanding of disease mechanisms deepens, compounds like this will continue to serve as critical tools for developing targeted therapies. The ongoing exploration of its pharmacological properties not only advances scientific knowledge but also holds promise for addressing unmet medical needs across multiple disciplines.

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